

# Navigating the Safety Landscape of IDH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OG-881   |           |
| Cat. No.:            | B1193275 | Get Quote |

A detailed analysis of the safety profiles of Ivosidenib, Enasidenib, Vorasidenib, and Olutasidenib, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

In the rapidly evolving field of targeted cancer therapy, inhibitors of isocitrate dehydrogenase (IDH) have emerged as a promising class of drugs for various hematologic malignancies and solid tumors harboring IDH1 or IDH2 mutations. While their efficacy is well-documented, a thorough understanding of their respective safety profiles is crucial for clinical development and therapeutic application. This guide offers a cross-study comparison of the adverse event profiles of four prominent IDH inhibitors: ivosidenib, enasidenib, vorasidenib, and olutasidenib, supported by experimental data and detailed methodologies.

## **Comparative Safety Profiles: A Tabular Overview**

To facilitate a clear comparison of the safety profiles of these four IDH inhibitors, the following table summarizes the incidence of key adverse events as reported in their respective clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, disease settings, and methodologies.



| Adverse Event               | lvosidenib<br>(IDH1)                                             | Enasidenib<br>(IDH2)                                                          | Vorasidenib<br>(IDH1/2)                                                                     | Olutasidenib<br>(IDH1)                                                            |
|-----------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Differentiation<br>Syndrome | 18% (Common, serious)[1]                                         | 14% (Potentially fatal)[2][3]                                                 | Not a prominent<br>reported AE in<br>glioma trials[4][5]                                    | 14% (Led to one death in a study) [6]                                             |
| Hepatotoxicity              | Aspartate aminotransferase increased (Common)[1][7]              | Elevated bilirubin (Common)[3][8], Hepatotoxicity (Less common but severe)[2] | Alanine aminotransferase increased (38.9%), Aspartate aminotransferase increased (28.7%)[5] | Transaminitis (Common, Grade 3 or higher in 12%)[9], Hepatic adverse events (25%) |
| QTc Prolongation            | 7% (Common, serious)[1], Dose interruption in 14% of patients[1] | Not a prominent reported AE                                                   | Potential risk, requires monitoring[10] [11]                                                | Low rate<br>compared to<br>ivosidenib                                             |
| Gastrointestinal<br>Events  | Diarrhea, Nausea, Vomiting (Common)                              | Diarrhea, Nausea, Vomiting (Common)[2][8]                                     | Diarrhea<br>(24.6%), Nausea<br>(21.6%)[5]                                                   | Nausea (38%),<br>Constipation<br>(26%), Diarrhea<br>(Common)[9]                   |
| Hematologic<br>Events       | Anemia,<br>Leukocytosis<br>(Common)[1][7]                        | Anemia, Thrombocytopeni a, Neutropenia (Common in combination therapy)        | Not a prominent<br>reported AE in<br>glioma trials                                          | Anemia (25%), Thrombocytopeni a (20%), Neutropenia (13%), Leukocytosis (25%)      |
| Fatigue                     | 7% (Common,<br>serious)[1]                                       | Common[2]                                                                     | 32.3%[5]                                                                                    | 23%                                                                               |
| Other Notable<br>AEs        | Guillain-Barré<br>syndrome<br>(Uncommon but                      | Tumor lysis<br>syndrome (Less                                                 | Headache<br>(26.9%)[5]                                                                      | Febrile<br>neutropenia<br>(22%), Rash,                                            |



severe), Arthralgia (Common)

common but severe)[2] Mucositis (Common)[9]

## **Experimental Protocols: A Look into Safety Data**Collection

The safety data presented in this guide are derived from rigorous clinical trials. The methodologies for monitoring and reporting adverse events in these studies generally adhere to the standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and are guided by the Common Terminology Criteria for Adverse Events (CTCAE).

General Methodology for Adverse Event Monitoring in IDH Inhibitor Trials:

- Data Collection: Adverse events are systematically collected at baseline and at regular intervals throughout the study. This includes patient-reported outcomes, clinical assessments, and laboratory tests.
- Grading: The severity of adverse events is graded using the National Cancer Institute's CTCAE, which provides a standardized scale from Grade 1 (mild) to Grade 5 (death).
- Causality Assessment: Investigators assess the relationship between the study drug and the
  occurrence of each adverse event.
- Reporting: Serious and unexpected adverse reactions are reported to regulatory authorities and institutional review boards in an expedited manner.

#### Specific Trial Methodologies:

- Ivosidenib: In the pivotal trials for ivosidenib, safety assessments included regular monitoring
  of electrocardiograms (ECGs) for QTc prolongation, liver function tests, and complete blood
  counts. Patients were also closely monitored for signs and symptoms of differentiation
  syndrome.
- Enasidenib (NCT01915498): This Phase 1/2 study assessed the safety and tolerability of enasidenib in patients with advanced hematologic malignancies with an IDH2 mutation. The



primary objectives of the Phase 1 portion were to assess safety and determine the recommended Phase 2 dose. Safety monitoring was a key component of the trial design.[3] [4][7][12]

- Vorasidenib (INDIGO Trial NCT04164901): This Phase 3 randomized, double-blind, placebo-controlled study evaluated vorasidenib in patients with grade 2 IDH-mutant glioma.
   The safety profile was a key aspect of the evaluation, with systematic collection of adverse event data.[6][13][14][15][16]
- Olutasidenib (NCT02719574): This Phase 1/2 study evaluated the safety and efficacy of olutasidenib in patients with AML or MDS with an IDH1 mutation. The trial design included comprehensive safety monitoring to characterize the adverse event profile of this agent.[11]
   [17][18][19]

## Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of IDH inhibitors and a typical workflow for their clinical evaluation, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of action of IDH inhibitors in cancer cells.





Click to download full resolution via product page

Caption: Generalized workflow for the clinical development of an IDH inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. CIVIC Clinical Interpretation of Variants in Cancer [civicdb.org]
- 5. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase 1/2 Study of Enasidenib (AG-221) in Adults With Advanced Hematologic Malignancies With an Isocitrate Dehydrogenase Isoform 2 (IDH2) Mutation [clinicaltrials.stanford.edu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. sop-adverse-event-processing-clinical-trials.pdf [slideshare.net]
- 11. Open-label Study of FT-2102 With or Without Azacitidine or Cytarabine in Patients With AML or MDS With an IDH1 Mutation [clin.larvol.com]
- 12. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10312- ACT-20 A GLOBAL, RANDOMIZED, DOUBLE-BLINDED, PHASE 3 STUDY OF VORASIDENIB VERSUS PLACEBO IN PATIENTS WITH ADULT-TYPE DIFFUSE GLIOMA WITH AN IDH1/2 MUTATION (INDIGO): JAPAN SUBGROUP ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]



- 16. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Olutasidenib demonstrates significant clinical activity in mutated IDH1 acute myeloid leukaemia arising from a prior myeloproliferative neoplasm PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Safety Landscape of IDH Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193275#cross-study-comparison-of-safety-profiles-for-different-idh-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com